5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Key structural features include:
- 5-tert-butyl group: Enhances metabolic stability and hydrophobic interactions .
- 3-(4-fluorophenyl): The fluorine atom improves binding affinity via electron-withdrawing effects and modulates pharmacokinetics .
- N-[2-(3,4-dimethoxyphenyl)ethyl] side chain: The 3,4-dimethoxy groups may enhance solubility and facilitate interactions with aromatic residues in target proteins .
Properties
Molecular Formula |
C27H31FN4O2 |
|---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C27H31FN4O2/c1-17-25(19-8-10-20(28)11-9-19)26-30-23(27(2,3)4)16-24(32(26)31-17)29-14-13-18-7-12-21(33-5)22(15-18)34-6/h7-12,15-16,29H,13-14H2,1-6H3 |
InChI Key |
ZPBZWTCLWBUWSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)F)C(C)(C)C)NCCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The starting materials often include 5-amino-pyrazoles and various substituted aromatic compounds. The reaction conditions may involve the use of solvents like ethanol and catalysts to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. These may include binding to specific receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 7 (Amine Side Chain)
The amine side chain significantly influences bioactivity and pharmacokinetics. Key comparisons include:
Key Observations :
- The 3,4-dimethoxyphenethyl group in the target compound may confer superior CNS permeability compared to simpler substituents like methoxyethyl .
- Pyridine-based substituents (e.g., compounds 47–48) exhibit high purity and anti-mycobacterial activity, suggesting heteroaromatic moieties enhance target engagement .
Halogen Substitution at Position 3 (Aryl Group)
Replacing 4-fluorophenyl with other halogens alters electronic properties and binding:
Key Observations :
Substituent Effects at Position 5
The tert-butyl group is critical for steric protection and hydrophobic interactions:
Key Observations :
- tert-butyl provides optimal steric bulk without compromising solubility, unlike bulkier aryl groups .
Biological Activity
Overview of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are known for their potential as therapeutic agents due to their ability to interact with various biological targets. The structural features of these compounds often contribute to their activity against different diseases, including cancer and infectious diseases.
Key Structural Features
- Core Structure : The pyrazolo[1,5-a]pyrimidine core is critical for biological activity.
- Substituents : The presence of functional groups such as tert-butyl and fluorophenyl enhances the pharmacological profile.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance, compounds derived from this scaffold have shown promise against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 (Breast Cancer) | 12.5 | Induction of apoptosis |
| Compound B | A549 (Lung Cancer) | 8.3 | Inhibition of cell proliferation |
| Compound C | HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
These findings indicate that modifications to the pyrazolo[1,5-a]pyrimidine structure can lead to significant variations in anticancer activity.
Antitubercular Activity
In addition to anticancer properties, some pyrazolo[1,5-a]pyrimidines have been evaluated for their antitubercular effects. A study identified specific derivatives that exhibited low cytotoxicity while demonstrating promising activity against Mycobacterium tuberculosis (Mtb) in macrophage models. The mechanism of action was found to be distinct from traditional antibiotics, suggesting a novel pathway for targeting Mtb .
The mechanisms by which these compounds exert their effects include:
- Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Modulation of Ion Channels : Some derivatives have been shown to affect transient receptor potential (TRP) channels, influencing cellular calcium influx and other signaling pathways .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Case Study on Cancer Treatment :
- A phase II clinical trial investigated the efficacy of a related pyrazolo[1,5-a]pyrimidine in patients with advanced solid tumors. Results demonstrated a partial response in 30% of participants.
-
Case Study on Tuberculosis :
- An experimental model using mice infected with Mtb showed that treatment with a specific pyrazolo[1,5-a]pyrimidine derivative resulted in a significant reduction in bacterial load compared to controls.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
